2-{[2-(1-methanesulfonylpiperidine-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine
Description
This compound is a structurally complex pyrimidine derivative featuring a methanesulfonyl-substituted piperidine moiety fused to an octahydrocyclopenta[c]pyrrol bicyclic system. The pyrimidine ring is substituted with a methoxy group at the 2-position and a methyl group at the 5-position.
Properties
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-15-10-21-19(22-11-15)28-14-20-7-3-4-17(20)12-23(13-20)18(25)16-5-8-24(9-6-16)29(2,26)27/h10-11,16-17H,3-9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCVEHFTNZKWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a pyrimidine core with a highly functionalized bicyclic system and a sulfonamide group. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations :
- Sulfonyl Groups : The methanesulfonyl group on the target’s piperidine differs from the piperazine sulfonyl group in , which may alter solubility and hydrogen-bonding capacity .
- Pyrimidine Substitution : Unlike ’s methylthio and methoxy groups at the 2- and 6-positions, the target’s 5-methyl and 2-methoxy substituents may affect electronic distribution and metabolic stability .
Key Observations :
- The target’s synthesis may share steps with , such as acid-catalyzed coupling (e.g., p-toluenesulfonic acid for activating intermediates) .
- The absence of trifluoroacetyl or carbonitrile groups (cf. ) simplifies purification but requires precise control over bicyclic system formation.
Physicochemical and Pharmacokinetic Inferences
While direct data are absent, structural analogs provide clues:
- Solubility: The methanesulfonyl group (polar but non-ionic) may improve aqueous solubility relative to ’s methylthio group .
- Metabolic Stability : The 5-methylpyrimidine substitution could reduce oxidative metabolism compared to ’s ethoxy group .
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